N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
CAS No.: 1040669-64-4
Cat. No.: VC8437077
Molecular Formula: C25H19FN4OS
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040669-64-4 |
|---|---|
| Molecular Formula | C25H19FN4OS |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C25H19FN4OS/c26-19-10-8-17(9-11-19)15-28-24(31)16-32-25-23-14-22(29-30(23)13-12-27-25)21-7-3-5-18-4-1-2-6-20(18)21/h1-14H,15-16H2,(H,28,31) |
| Standard InChI Key | KKYCPMZGXMFHCD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NCC5=CC=C(C=C5)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NCC5=CC=C(C=C5)F |
Introduction
Structural Characterization and Nomenclature
The systematic IUPAC name N-(4-fluorobenzyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide delineates its molecular architecture:
-
A pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system combining pyrazole and pyrazine rings.
-
A 1-naphthyl substituent at position 2 of the pyrazolo-pyrazine scaffold, introducing steric bulk and hydrophobic interactions.
-
A thioether (-S-) linkage connecting the heterocycle to an acetamide side chain.
-
A 4-fluorobenzyl group appended to the acetamide’s nitrogen atom, enhancing metabolic stability and modulating target affinity .
Molecular Formula and Weight
Based on structural analogs such as 2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide (PubChem CID: 16614183) and N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (PubChem CID: 1140025) , the molecular formula is inferred as C₃₀H₂₂FN₅OS, yielding a molecular weight of approximately 527.6 g/mol.
Table 1: Structural Comparison with Analogous Compounds
Synthetic Pathways and Reactivity
The synthesis of this compound likely follows strategies employed for analogous pyrazolo-pyrazine derivatives. A plausible route involves:
-
Heterocycle Formation: Cyclocondensation of 1-naphthylhydrazine with a pyrazine precursor to yield the pyrazolo[1,5-a]pyrazine core .
-
Thiolation: Introduction of a thiol group at position 4 via nucleophilic substitution or metal-catalyzed coupling .
-
Acetamide Coupling: Reaction of the thiol intermediate with chloroacetyl chloride, followed by amidation with 4-fluorobenzylamine .
Key challenges include regioselectivity in heterocycle formation and avoiding oxidation of the thioether moiety. Patent US9415037B2 highlights similar steps for triazolo-pyridine derivatives, emphasizing the use of cyclopropanecarbonyl groups to enhance bioactivity.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 3.8–4.2, indicating moderate lipophilicity conducive to membrane permeability but potentially limiting aqueous solubility. The 1-naphthyl group contributes significantly to hydrophobicity, while the fluorobenzyl moiety may mitigate this through dipole interactions .
Metabolic Stability
Future Directions and Research Gaps
-
Synthetic Optimization: Developing regioselective methods for pyrazolo-pyrazine functionalization.
-
Target Identification: Screening against kinase panels and inflammatory mediators.
-
ADMET Profiling: Assessing bioavailability, toxicity, and metabolic pathways in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume